Welcome to the BenchChem Online Store!
molecular formula C5H12O B1587225 (S)-(+)-2-Pentanol CAS No. 26184-62-3

(S)-(+)-2-Pentanol

Cat. No. B1587225
M. Wt: 88.15 g/mol
InChI Key: JYVLIDXNZAXMDK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04097540

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five
Yield
34%

Identifiers

REACTION_CXSMILES
C([C:3](C=C)=[O:4])C.[CH2:7]=O.[C:9]1([CH:16]=[CH:15][C:13]([OH:14])=[CH:12][CH:11]=1)[OH:10]>O1CCOCC1>[CH2:16]([C:15]([CH3:7])([CH2:13][OH:14])[CH2:3][OH:4])[CH3:9].[CH3:16][CH:9]([OH:10])[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
126 g
Type
reactant
Smiles
C(C)C(=O)C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Four
Name
solution
Quantity
120 g
Type
reactant
Smiles
Step Five
Name
Quantity
350 g
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined at 25° C
CUSTOM
Type
CUSTOM
Details
to give a solution

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C(CO)(CO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55.9%
Name
Type
product
Smiles
CC(CCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04097540

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five
Yield
34%

Identifiers

REACTION_CXSMILES
C([C:3](C=C)=[O:4])C.[CH2:7]=O.[C:9]1([CH:16]=[CH:15][C:13]([OH:14])=[CH:12][CH:11]=1)[OH:10]>O1CCOCC1>[CH2:16]([C:15]([CH3:7])([CH2:13][OH:14])[CH2:3][OH:4])[CH3:9].[CH3:16][CH:9]([OH:10])[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
126 g
Type
reactant
Smiles
C(C)C(=O)C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Four
Name
solution
Quantity
120 g
Type
reactant
Smiles
Step Five
Name
Quantity
350 g
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined at 25° C
CUSTOM
Type
CUSTOM
Details
to give a solution

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C(CO)(CO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55.9%
Name
Type
product
Smiles
CC(CCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04097540

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five
Yield
34%

Identifiers

REACTION_CXSMILES
C([C:3](C=C)=[O:4])C.[CH2:7]=O.[C:9]1([CH:16]=[CH:15][C:13]([OH:14])=[CH:12][CH:11]=1)[OH:10]>O1CCOCC1>[CH2:16]([C:15]([CH3:7])([CH2:13][OH:14])[CH2:3][OH:4])[CH3:9].[CH3:16][CH:9]([OH:10])[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
126 g
Type
reactant
Smiles
C(C)C(=O)C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Four
Name
solution
Quantity
120 g
Type
reactant
Smiles
Step Five
Name
Quantity
350 g
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined at 25° C
CUSTOM
Type
CUSTOM
Details
to give a solution

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C(CO)(CO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55.9%
Name
Type
product
Smiles
CC(CCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04097540

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five
Yield
34%

Identifiers

REACTION_CXSMILES
C([C:3](C=C)=[O:4])C.[CH2:7]=O.[C:9]1([CH:16]=[CH:15][C:13]([OH:14])=[CH:12][CH:11]=1)[OH:10]>O1CCOCC1>[CH2:16]([C:15]([CH3:7])([CH2:13][OH:14])[CH2:3][OH:4])[CH3:9].[CH3:16][CH:9]([OH:10])[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
126 g
Type
reactant
Smiles
C(C)C(=O)C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Four
Name
solution
Quantity
120 g
Type
reactant
Smiles
Step Five
Name
Quantity
350 g
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined at 25° C
CUSTOM
Type
CUSTOM
Details
to give a solution

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C(CO)(CO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55.9%
Name
Type
product
Smiles
CC(CCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04097540

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five
Yield
34%

Identifiers

REACTION_CXSMILES
C([C:3](C=C)=[O:4])C.[CH2:7]=O.[C:9]1([CH:16]=[CH:15][C:13]([OH:14])=[CH:12][CH:11]=1)[OH:10]>O1CCOCC1>[CH2:16]([C:15]([CH3:7])([CH2:13][OH:14])[CH2:3][OH:4])[CH3:9].[CH3:16][CH:9]([OH:10])[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
126 g
Type
reactant
Smiles
C(C)C(=O)C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Four
Name
solution
Quantity
120 g
Type
reactant
Smiles
Step Five
Name
Quantity
350 g
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined at 25° C
CUSTOM
Type
CUSTOM
Details
to give a solution

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C(CO)(CO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55.9%
Name
Type
product
Smiles
CC(CCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.